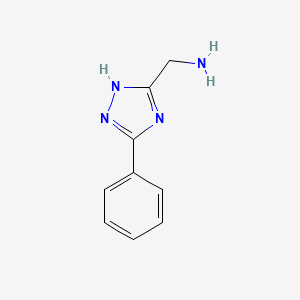

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine

Beschreibung

Eigenschaften

IUPAC Name |

(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMFKWILXVDBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649889 | |

| Record name | 1-(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

805179-91-3 | |

| Record name | 1-(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine is a heterocyclic amine that holds significant potential in medicinal chemistry and drug discovery. As a derivative of the versatile 1,2,4-triazole scaffold, its unique structural features—a phenyl ring imparting lipophilicity, a triazole core providing hydrogen bonding capabilities and metabolic stability, and a primary aminomethyl group offering a site for further functionalization and salt formation—make it an attractive building block for the synthesis of novel therapeutic agents. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the key physicochemical parameters of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine, including its acidity (pKa), lipophilicity (logP), solubility, and melting point. While experimental data for this specific molecule is limited, this guide synthesizes predicted values, data from structurally related analogues, and established experimental methodologies to offer a robust scientific profile.

Introduction: The Significance of the 1,2,4-Triazole Moiety in Drug Discovery

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications, including antifungal, antiviral, anticancer, and anti-inflammatory agents. Its prevalence stems from a combination of favorable characteristics:

-

Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, enhancing the in vivo half-life of drug candidates.

-

Hydrogen Bonding Capacity: The nitrogen atoms within the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.

-

Dipole Moment: The inherent dipole moment of the triazole ring can contribute to favorable binding interactions and influence overall molecular polarity.

-

Synthetic Tractability: A variety of synthetic methods are available for the construction and functionalization of the 1,2,4-triazole core, allowing for the creation of diverse chemical libraries.

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine combines these advantageous features with a phenyl group, which can engage in hydrophobic and π-stacking interactions, and a reactive aminomethyl group, providing a versatile handle for covalent modification and salt formation to modulate solubility and bioavailability.

Molecular Structure and Key Functional Groups

The structure of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine is characterized by three key functional domains:

-

The Phenyl Group: A non-polar, aromatic ring that contributes to the molecule's lipophilicity and can participate in van der Waals and π-π stacking interactions within a receptor binding pocket.

-

The 1,2,4-Triazole Core: A five-membered aromatic heterocycle containing three nitrogen atoms. This core is polar and capable of forming multiple hydrogen bonds. It also exhibits tautomerism, which can influence its electronic properties and binding interactions.

-

The Aminomethyl Group: A primary amine attached to the triazole ring via a methylene linker. This group is basic and will be protonated at physiological pH, rendering it a key site for ionic interactions and a handle for improving aqueous solubility through salt formation.

Physicochemical Properties: A Detailed Analysis

A thorough understanding of a molecule's physicochemical properties is the bedrock of rational drug design. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

Acidity and Basicity (pKa)

The pKa value quantifies the strength of an acid or a base and is crucial for predicting the ionization state of a molecule at a given pH. For (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine, there are multiple ionizable groups: the aminomethyl group (basic) and the triazole ring nitrogens (which can be both acidic and basic).

Predicted pKa Values:

Due to the lack of direct experimental data, we turn to computational predictions and data from analogous structures.

| Ionizable Group | Predicted pKa (Basic) | Predicted pKa (Acidic) | Rationale and Comparative Analysis |

| Aminomethyl Group | ~8.5 - 9.5 | - | The primary amine is expected to be the most basic site. Its pKa is likely to be slightly lower than that of benzylamine (pKa ≈ 9.3) due to the electron-withdrawing nature of the adjacent triazole ring.[1][2] |

| Triazole Ring Nitrogens | ~2.0 - 3.0 | ~9.0 - 10.0 | The triazole ring itself is weakly basic and weakly acidic. The N4 nitrogen is generally the most basic, while the N1-H proton is acidic. The specific pKa values are influenced by the phenyl substituent. |

Expertise & Experience Insight: The protonation of the aminomethyl group at physiological pH (7.4) is a critical feature. This positive charge can be exploited to form strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a target protein. Furthermore, the ability to form a hydrochloride or other salt is a standard strategy to enhance the aqueous solubility and dissolution rate of a drug candidate.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa values.

Methodology:

-

Sample Preparation: A precise amount of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine is dissolved in a suitable solvent, typically a co-solvent mixture (e.g., water-methanol) to ensure solubility across the titration range.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and then back-titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa values correspond to the pH at the half-equivalence points. Sophisticated software can be used to refine the pKa values from the titration data.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a molecule's lipophilicity, which influences its ability to cross cell membranes and its potential for binding to hydrophobic pockets in proteins.

Predicted logP Value:

| Parameter | Predicted Value | Rationale and Comparative Analysis |

| logP | ~1.0 - 1.5 | The phenyl group significantly contributes to the lipophilicity. However, the polar triazole ring and the ionizable aminomethyl group counteract this effect. The logP of benzylamine is approximately 1.09.[1] The addition of the polar triazole ring would likely result in a slightly higher or comparable logP value for the neutral form of the target molecule. |

Expertise & Experience Insight: A logP in this range is often considered favorable for oral drug candidates, as it represents a balance between sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation. However, it is crucial to consider the distribution coefficient (logD) at physiological pH. Since the aminomethyl group will be protonated, the logD at pH 7.4 will be significantly lower (more hydrophilic) than the logP of the neutral species.

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable technique for measuring logP.

Methodology:

-

System Preparation: A biphasic system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.

-

Partitioning: A known amount of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine is dissolved in one of the phases, and the two phases are mixed thoroughly in a separatory funnel and allowed to equilibrate.

-

Phase Separation: The two phases are carefully separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution rate and, consequently, its bioavailability. Poor aqueous solubility is a major challenge in drug development.

Predicted Aqueous Solubility:

| Parameter | Predicted Value (at pH 7.4) | Rationale and Comparative Analysis |

| Aqueous Solubility | Moderately Soluble | The presence of the polar triazole ring and the protonated aminomethyl group at physiological pH is expected to confer moderate aqueous solubility. Benzylamine is miscible with water.[3][4] While the larger, more rigid triazole-phenyl scaffold will reduce solubility compared to benzylamine, the ionizable amine will still provide a significant driving force for dissolution in aqueous media. The solubility of 3-amino-1,2,4-triazole is 28 g/100 mL, indicating the high water-solubilizing effect of the triazole and amino groups.[5] |

Expertise & Experience Insight: The pH-dependent solubility of this compound will be a key consideration. At lower pH values where the amine is fully protonated, the solubility is expected to be significantly higher. This is a common characteristic of basic drugs and can be leveraged in formulation design. The formation of a hydrochloride salt is a standard approach to ensure adequate solubility for oral and parenteral formulations.

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

This method determines the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of solid (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine is added to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4).

-

Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Filtration/Centrifugation: The saturated solution is filtered or centrifuged to remove any undissolved solid.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method (e.g., HPLC-UV).

Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. It is also an important parameter for various pharmaceutical processes, including manufacturing and formulation.

Estimated Melting Point:

| Parameter | Estimated Value | Rationale and Comparative Analysis |

| Melting Point | 170 - 190 °C | The melting point of the closely related 3-Phenyl-1H-1,2,4-triazol-5-amine is approximately 187 °C (460 K).[3][6] The introduction of a methylene linker between the triazole and the amine is not expected to drastically alter the crystal lattice energy, so a similar melting point is a reasonable estimation. The ability to form strong intermolecular hydrogen bonds via the triazole and amino groups, as well as potential π-stacking of the phenyl rings, will contribute to a relatively high melting point. |

Experimental Protocol: Capillary Melting Point Determination

This is a standard and straightforward method for determining the melting point of a solid compound.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube.

-

Heating: The capillary tube is placed in a melting point apparatus. The temperature is ramped up slowly near the expected melting point.

-

Observation: The temperature range over which the compound melts (from the first appearance of liquid to the complete liquefaction of the solid) is recorded as the melting point range.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine.

Plausible Synthetic Protocol:

-

Formation of Benzamidrazone: Benzonitrile is reacted with hydrazine hydrate, typically under reflux in an alcoholic solvent, to form benzamidrazone.

-

Formation of N-Cyanoacetyl-benzamidrazone: The benzamidrazone is then acylated with ethyl cyanoacetate. This reaction is usually carried out in a suitable solvent at elevated temperatures.

-

Cyclization to form the Triazole Ring: The resulting N-cyanoacetyl-benzamidrazone undergoes thermal cyclization, often with the elimination of water and ethanol, to yield (3-Phenyl-1H-1,2,4-triazol-5-yl)acetonitrile.

-

Reduction of the Nitrile: The nitrile group of the acetonitrile intermediate is then reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon). This final step affords the target compound, (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine.

Conclusion

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine presents a compelling profile for further investigation in drug discovery programs. Its predicted physicochemical properties—moderate lipophilicity, pH-dependent aqueous solubility, and multiple sites for hydrogen bonding and ionic interactions—suggest that it is a promising scaffold for the development of orally bioavailable drugs. The presence of a versatile aminomethyl handle allows for straightforward chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This technical guide, by consolidating predicted data, information from structural analogues, and established experimental protocols, provides a foundational understanding of this molecule, enabling researchers to confidently incorporate it into their drug design and development workflows. Further experimental validation of the predicted properties is a recommended next step to fully elucidate the potential of this promising heterocyclic amine.

References

-

Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o126. [Link]

-

PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Benzylamine. Retrieved from [Link]

-

Wikipedia. (2023). 3-Amino-1,2,4-triazole. Retrieved from [Link]

-

Sciencemadness Wiki. (2025). Benzylamine. Retrieved from [Link]

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Benzylamine - Wikipedia [en.wikipedia.org]

- 4. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 5. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 6. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel compound, (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine. The 1,2,4-triazole moiety is a critical pharmacophore in a wide range of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties.[1][2] The introduction of a methanamine substituent at the 5-position of the 3-phenyl-1,2,4-triazole core presents a promising scaffold for the development of new chemical entities with potential therapeutic applications. This document outlines a rational, multi-step synthetic approach, grounded in established chemical principles, and provides a thorough guide to the analytical techniques required to confirm the structure, purity, and key characteristics of the target molecule.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which exists in two tautomeric forms.[3] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and metal coordination.[1] The presence of the 1,2,4-triazole core is a hallmark of numerous clinically successful drugs, such as the antifungal agents fluconazole and itraconazole, the anxiolytic alprazolam, and the anticancer drug anastrozole.[4] The diverse pharmacological profiles of 1,2,4-triazole derivatives underscore the immense potential of this heterocyclic system in drug discovery and development.[5][6]

The target molecule of this guide, (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine, combines the established 3-phenyl-1,2,4-triazole core with a reactive primary aminomethyl group. This functional group provides a valuable handle for further chemical modifications, enabling the construction of libraries of novel derivatives for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway

The overall proposed synthetic scheme is as follows:

Figure 1: Proposed two-step synthesis of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine.

Step 1: Synthesis of 3-Phenyl-1H-1,2,4-triazole-5-carbonitrile

The initial step involves the construction of the 1,2,4-triazole ring with a nitrile substituent at the 5-position. This can be achieved by the cyclization of an appropriate acyclic precursor. A reliable method involves the reaction of benzohydrazide with ethyl cyanoformate, followed by cyclization.

-

Rationale: Benzohydrazide provides the phenyl group and two of the nitrogen atoms for the triazole ring. Ethyl cyanoformate serves as the source for the remaining carbon and nitrogen atoms of the triazole ring, as well as the nitrile functionality. The use of a dehydrating agent such as phosphorus oxychloride (POCl₃) facilitates the cyclization to form the aromatic triazole ring.

Step 2: Reduction of 3-Phenyl-1H-1,2,4-triazole-5-carbonitrile to (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine

The second and final step is the reduction of the nitrile group of the intermediate to the primary amine of the target molecule.

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF). Careful workup is required to quench the excess reducing agent and isolate the product.

Detailed Experimental Protocols

The following protocols are proposed based on general procedures for similar transformations and should be optimized for the specific substrate.

Protocol for Step 1: Synthesis of 3-Phenyl-1H-1,2,4-triazole-5-carbonitrile

-

To a stirred solution of benzohydrazide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add diisopropylethylamine (DIPEA) (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add ethyl cyanoformate (1.05 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

To the crude intermediate, cautiously add phosphorus oxychloride (POCl₃) (3-5 eq) at 0 °C.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the cyclization by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3-phenyl-1H-1,2,4-triazole-5-carbonitrile.

Protocol for Step 2: Reduction to (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine

-

To a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 3-phenyl-1H-1,2,4-triazole-5-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, then gently reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent tailing) or by recrystallization from a suitable solvent system to yield (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine.

Characterization of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Figure 2: Logical workflow for the characterization of the target compound.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine based on its structure and data from analogous compounds.[9][10][11][12]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (phenyl group): Multiplets in the range of δ 7.4-8.2 ppm. |

| - -CH₂- protons (methanamine): A singlet around δ 4.0-4.5 ppm. | |

| - -NH₂ protons (methanamine): A broad singlet, exchangeable with D₂O, in the range of δ 1.5-2.5 ppm. | |

| - -NH proton (triazole ring): A broad singlet, exchangeable with D₂O, typically downfield (> δ 13 ppm). | |

| ¹³C NMR | - Aromatic carbons (phenyl group): Signals in the range of δ 125-135 ppm. |

| - C3 of triazole ring: Signal around δ 160-165 ppm. | |

| - C5 of triazole ring: Signal around δ 150-155 ppm. | |

| - -CH₂- carbon (methanamine): Signal around δ 35-45 ppm. | |

| FT-IR (cm⁻¹) | - N-H stretch (amine and triazole): Broad absorption in the range of 3100-3400 cm⁻¹. |

| - C-H stretch (aromatic): Absorptions around 3000-3100 cm⁻¹. | |

| - C=N and C=C stretch (ring): Absorptions in the range of 1400-1600 cm⁻¹. | |

| - N-H bend (amine): Absorption around 1600-1650 cm⁻¹. | |

| Mass Spec. | - Expected [M+H]⁺: m/z = 189.1038 for C₁₀H₁₂N₄⁺. |

| (High-Res) | - Key Fragmentation: Loss of NH₃, cleavage of the methanamine group. |

Protocol for Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Perform a D₂O exchange experiment to confirm the identity of the -NH and -NH₂ protons.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the FT-IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Analyze the spectrum for the presence of the characteristic functional group absorptions.

-

-

Mass Spectrometry (MS):

-

Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) to confirm the molecular formula.

-

Analyze the fragmentation pattern to further support the proposed structure.

-

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine, a promising scaffold for the development of novel therapeutic agents. The proposed synthetic route is based on well-established chemical transformations and offers a logical and efficient pathway to the target molecule. The detailed characterization plan, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the compound's structure and purity. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of the therapeutic potential of this and related 1,2,4-triazole derivatives.

References

- Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o108.

- Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986287.

- ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES Publishing.

- Dolzhenko, A. V., et al. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1).

- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Synthesis and characterization of some 3-(2-(5-phenyl-1H-1,2,3-triazol-1-yl)acetyl)-2H-chromen-2-ones, using click reaction.

- Royal Society of Chemistry. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry.

- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzo

- PMC. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.

- Asian Journal of Chemistry. (2020). Synthesis, Characterization and Molecular Docking of 1,2,4-Triazole Derivatives as Potential Antimicrobial Agents.

- Oxford Academic. (n.d.).

- ChemicalBook. (n.d.). 1,2,4-Triazole(288-88-0) 1H NMR spectrum.

- ResearchGate. (n.d.).

- MDPI. (n.d.).

- Journal of Advanced Pharmacy Education and Research. (n.d.). A Review on 1, 2, 4 - Triazoles.

- Benchchem. (n.d.).

- ResearchGate. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking.

- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012). 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS.

- ACS Publications. (2024). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and Seven Lowest Fundamental States of 1H-1,2,4-Triazole. The Journal of Physical Chemistry A.

-

ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][13][14] triazole-3-thiol derivatives and Antifungal activity.

-

MDPI. (n.d.). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][7][13][14]triazoles.

- NIH. (2022).

- SpectraBase. (n.d.). 1,2,4-Triazole.

- Journal of the Chemical Society B. (n.d.). The infrared spectra of 1,2,3-triazole N-oxides.

- ResearchGate. (2025). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.

- ResearchGate. (2025). Chemistry of 1, 2, 4-Triazole: A Review Article.

- PMC. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central.

- THE ULTRAVIOLET AND INFRARED SPECTRA OF VICINAL-TRIAZOLE DERIV

- eurl-pesticides.eu. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili.

- ACS Publications. (n.d.). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry.

- MDPI. (2024).

- PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. NIH.

- The Royal Society of Chemistry. (n.d.).

- PubMed. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.

- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- ResearchGate. (2025).

- MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents.

- TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING.

- ResearchGate. (2025). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule.

- 1, 2, 4-triazole derivatives: Significance and symbolism. (2025).

- ChemicalBook. (n.d.). 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1 H NMR.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. japer.in [japer.in]

- 5. ijpsr.com [ijpsr.com]

- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. isres.org [isres.org]

- 9. 1,2,4-Triazole(288-88-0) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine molecular formula and weight

An In-depth Technical Guide to (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine and its Core Moiety

Authored by a Senior Application Scientist

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and potential applications of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine and its closely related and more extensively studied analog, 3-Phenyl-1H-1,2,4-triazol-5-amine. An initial clarification on the nomenclature is warranted, as literature searches predominantly yield data for the latter. This guide will address both compounds, with a foundational focus on the shared 3-phenyl-1H-1,2,4-triazole core.

Core Molecular Identification and Properties

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine is a derivative of the 1,2,4-triazole heterocyclic system. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The core structure features a five-membered ring with three nitrogen atoms and two carbon atoms, substituted with a phenyl group at the 3-position and a methanamine group at the 5-position.

A closely related and more frequently cited compound is 3-Phenyl-1H-1,2,4-triazol-5-amine, which lacks the methylene bridge between the triazole ring and the amino group. Due to the prevalence of data on this analog, its properties are also presented for comparative purposes and as a foundational reference.

| Property | (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine | 3-Phenyl-1H-1,2,4-triazol-5-amine |

| Molecular Formula | C₉H₁₀N₄ | C₈H₈N₄[1][2] |

| Molecular Weight | 174.21 g/mol | 160.18 g/mol |

| IUPAC Name | (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine | 3-Phenyl-1H-1,2,4-triazol-5-amine |

| CAS Number | Not readily available | 100749-83-7 (for the co-crystal with its tautomer) |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(N2)CN | C1=CC=C(C=C1)C2=NN=C(N2)N |

The presence of the phenyl group introduces aromaticity and lipophilicity, which can be crucial for interactions with biological targets. The 1,2,4-triazole ring itself is a bioisostere for amide and ester groups and can participate in hydrogen bonding, contributing to the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Molecular Structure

The structural difference between the two molecules is the presence of a methylene linker in (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine.

Figure 2: Synthetic Pathway Overview.

Experimental Protocol: Synthesis of 3-Phenyl-1H-1,2,4-triazol-5-amine

-

Preparation of Benzoyl Isothiocyanate: To a solution of ammonium thiocyanate in acetone, benzoyl chloride is added dropwise with stirring at room temperature. The reaction mixture is stirred for a specified period, and the precipitated ammonium chloride is filtered off. The filtrate containing benzoyl isothiocyanate is used directly in the next step.

-

Reaction with Aminoguanidine: To a solution of aminoguanidine hydrochloride in a suitable solvent (e.g., ethanol), a base (e.g., sodium hydroxide) is added. The freshly prepared solution of benzoyl isothiocyanate is then added, and the mixture is refluxed.

-

Cyclization and Isolation: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed, and recrystallized to yield 3-phenyl-1H-1,2,4-triazol-5-amine.

Characterization

The synthesized compounds are typically characterized using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

X-ray Crystallography: To determine the three-dimensional arrangement of atoms in a crystal. The crystal structure of 3-phenyl-1,2,4-triazol-5-amine has been reported to exist as a co-crystal of two tautomers. [1][2][3]

Tautomerism in 3-Phenyl-1,2,4-triazoles

A significant feature of 3,5-disubstituted 1,2,4-triazoles is annular tautomerism, where the proton on the triazole ring can migrate between the nitrogen atoms. For 3-phenyl-1,2,4-triazol-5-amine, two primary tautomeric forms are observed: 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine. [2]It has been reported that these two tautomers can co-crystallize. [1][3]The relative stability of these tautomers can be influenced by the electronic properties of the substituents and the surrounding environment.

Figure 3: Tautomeric Equilibrium.

Applications in Drug Discovery and Development

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The incorporation of a phenyl group can enhance these activities by facilitating hydrophobic interactions with biological targets.

The primary amine group in both (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine and its analog provides a handle for further chemical modification. This allows for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies. For example, the amine can be acylated, alkylated, or used in the formation of Schiff bases to explore different chemical spaces.

The synthesis of various 1,2,4-triazole derivatives for applications such as peptide labeling and as components in the synthesis of drugs like Fuzuloparib highlights the versatility of this heterocyclic system. [4]The development of novel synthetic pathways for functionalized 1,2,4-triazoles remains an active area of research. [5][6][7]

Conclusion

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine and its core moiety, 3-phenyl-1H-1,2,4-triazole-5-amine, represent valuable building blocks for the design and synthesis of novel therapeutic agents. Understanding their chemical properties, synthetic routes, and the nuances of their structural chemistry, such as tautomerism, is crucial for leveraging their full potential in drug discovery. The insights provided in this guide aim to equip researchers with the foundational knowledge required to explore the rich chemistry of this important class of heterocyclic compounds.

References

-

Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o126. [Link]

-

Fokin, A. A., et al. (2025). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 23, 8230-8245. [Link]

-

PubChem. (n.d.). 3-Phenyl-1H-1,2,4-triazol-5-amine-5-phenyl-1H-1,2,4-triazol-3-amine (1/1). National Center for Biotechnology Information. [Link]

-

Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). (PDF) 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). ResearchGate. [Link]

-

Wikipedia. (2023). 3-Amino-1,2,4-triazole. [Link]

-

ChemSynthesis. (n.d.). N-phenyl-1H-1,2,4-triazole-3,5-diamine. [Link]

-

Krasavin, M. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Chemistry of Heterocyclic Compounds, 54(1), 84-93. [Link]

-

Yüksek, H., et al. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 821-832. [Link]

-

Akhtar, T., et al. (2019). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry, 87, 558-570. [Link]

Sources

- 1. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 4. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 7. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Pellizzari Reaction: A Comprehensive Guide to the Synthesis of 3,5-Disubstituted 1,2,4-Triazoles

Introduction: The Enduring Relevance of the Pellizzari Reaction in Modern Drug Discovery

First described by Guido Pellizzari in 1911, the Pellizzari reaction is a classic condensation reaction in organic chemistry that provides a direct and versatile route to the synthesis of 3,5-disubstituted 1,2,4-triazoles from the thermal condensation of an amide and an acylhydrazide.[1][2] The 1,2,4-triazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, which include antifungal, antiviral, anticancer, and antibacterial properties.[1][3] This enduring relevance makes the Pellizzari reaction a valuable tool for researchers, scientists, and drug development professionals.

This application note provides a detailed exploration of the Pellizzari reaction, offering in-depth mechanistic insights, comprehensive experimental protocols, and practical troubleshooting guidance to enable the successful synthesis of 3,5-disubstituted 1,2,4-triazoles. We will delve into both classical and modern approaches to this reaction, equipping the reader with the knowledge to optimize reaction conditions and overcome common challenges.

Mechanistic Insights: Understanding the "Why" Behind the "How"

The Pellizzari reaction proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration cascade. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate which, through a series of proton transfers, eliminates a molecule of water to form an acyl amidrazone intermediate. Subsequent intramolecular cyclization via attack of a nitrogen atom on the remaining carbonyl group forms a five-membered ring intermediate. Finally, the elimination of a second molecule of water yields the aromatic and highly stable 3,5-disubstituted 1,2,4-triazole.[2]

The traditionally high temperatures (typically 220-250°C) required for the Pellizzari reaction are necessary to overcome the activation energy of the initial nucleophilic attack and to drive the dehydration steps, which are often thermodynamically favored at elevated temperatures.[4] These harsh conditions, however, can lead to side reactions and lower yields.

Caption: General mechanism of the Pellizzari reaction.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of 3,5-diphenyl-1,2,4-triazole, a common exemplar of a symmetrical Pellizzari reaction.

Materials and Equipment

-

Benzamide (reagent grade, ≥99%)

-

Benzoylhydrazide (reagent grade, ≥98%)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle with a temperature controller and thermocouple

-

Magnetic stirrer and stir bar

-

Nitrogen inlet/outlet

-

Glass funnel and filter paper

-

Beakers

-

Ethanol (95% or absolute)

-

Glacial acetic acid (optional, for recrystallization)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

Protocol 1: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole

-

Reaction Setup: In a 50 mL round-bottom flask, combine benzamide (e.g., 1.21 g, 10 mmol) and benzoylhydrazide (e.g., 1.36 g, 10 mmol) in equimolar amounts. Add a magnetic stir bar.

-

Inert Atmosphere: Equip the flask with a reflux condenser and a nitrogen inlet. Purge the system with nitrogen for 5-10 minutes to create an inert atmosphere. This prevents oxidation of the starting materials and intermediates at high temperatures.

-

Heating: Heat the reaction mixture to 220-250°C using a heating mantle with constant stirring.[4] The reaction is typically performed neat (without a solvent).

-

Reaction Monitoring: Maintain the temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by TLC. To take a sample, briefly remove the heat source, allow the mixture to cool slightly, and carefully remove a small aliquot with a glass capillary. Dissolve the aliquot in a small amount of a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of starting materials and the appearance of a new, less polar spot corresponding to the triazole product indicates the reaction is proceeding.

-

Work-up: After the reaction is complete (as indicated by TLC), turn off the heat and allow the reaction mixture to cool to room temperature. The crude product should solidify upon cooling.

-

Purification:

-

Trituration: Add a small amount of a suitable solvent, such as ethanol, to the solidified crude product and break it up with a spatula.[4] This process, known as trituration, helps to wash away unreacted starting materials and soluble impurities.

-

Filtration: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

-

Recrystallization: For further purification, recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol and water.[5] Dissolve the solid in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them thoroughly.

-

Characterization of 3,5-Diphenyl-1,2,4-triazole

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 192-194°C.

-

IR (KBr, cm⁻¹): Approximately 3060 (Ar-H), 1600, 1480, 1450 (C=C, C=N).

-

¹H NMR (DMSO-d₆, δ): ~8.2 (d, 4H, ortho-protons of phenyl rings), ~7.5 (m, 6H, meta- and para-protons of phenyl rings), ~14.5 (br s, 1H, N-H).

-

¹³C NMR (DMSO-d₆, δ): ~155 (C3/C5), ~131, ~129, ~128, ~126 (phenyl carbons).

-

Mass Spectrometry (EI): m/z (%) 221 (M⁺).

Caption: Experimental workflow for the Pellizzari reaction.

Scope and Limitations: A Realistic Perspective

The Pellizzari reaction offers a straightforward method for synthesizing 3,5-disubstituted 1,2,4-triazoles. The substituents at the 3- and 5-positions can be varied by selecting the appropriate amide and acylhydrazide, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Symmetrical vs. Unsymmetrical Triazoles:

A key consideration is the synthesis of symmetrical versus unsymmetrical triazoles.

-

Symmetrical (R = R'): When the acyl groups of the amide and acylhydrazide are identical, a single 3,5-disubstituted 1,2,4-triazole is formed, simplifying purification.

-

Unsymmetrical (R ≠ R'): When the acyl groups are different, a mixture of three products can result: the desired unsymmetrical 3-R-5-R'-1,2,4-triazole and the two symmetrical side products (3,5-di-R and 3,5-di-R'). This occurs due to an "interchange of acyl groups" at the high reaction temperatures.[5]

Modern Variations: Microwave-Assisted Synthesis

A significant drawback of the classical Pellizzari reaction is the requirement for high temperatures and long reaction times, which can lead to low yields and product degradation. Modern microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields by minimizing the formation of byproducts.[4]

Results and Discussion: Representative Data and Troubleshooting

The yield of the Pellizzari reaction is highly dependent on the specific substrates and reaction conditions employed. The following table provides representative examples from the literature.

| Amide (R) | Acylhydrazide (R') | Conditions | Product | Yield (%) |

| Benzamide | Benzoylhydrazide | 220-250°C, 2-4 h, neat | 3,5-Diphenyl-1,2,4-triazole | ~70-85 |

| Acetamide | Acetylhydrazide | 200°C, 3 h, neat | 3,5-Dimethyl-1,2,4-triazole | ~60-75 |

| 4-Chlorobenzamide | 4-Chlorobenzoylhydrazide | Microwave, 150°C, 2 h, n-butanol | 3,5-Bis(4-chlorophenyl)-1,2,4-triazole | >90[3] |

| 4-Methoxybenzamide | 4-Methoxybenzoylhydrazide | Microwave, 150°C, 2 h, n-butanol | 3,5-Bis(4-methoxyphenyl)-1,2,4-triazole | >90[3] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Reaction temperature is too low.- Insufficient reaction time.- Inefficient removal of water byproduct.- Impure starting materials. | - Gradually increase the reaction temperature in 10-20°C increments.- Extend the reaction time, monitoring by TLC.- If feasible, perform the reaction under vacuum or with a Dean-Stark trap to remove water.- Ensure starting materials are pure and dry.[4] |

| Formation of Isomeric Mixtures (Unsymmetrical Reactions) | - High reaction temperature promoting acyl interchange.- Prolonged reaction times at elevated temperatures. | - Optimize the reaction to the lowest effective temperature.- Utilize microwave synthesis to reduce the overall heating time.- If possible, design the synthesis to be symmetrical to avoid this issue.[4] |

| Complex Reaction Mixture/Decomposition | - Decomposition of starting materials or products at high temperatures.- Side reactions involving sensitive functional groups. | - Lower the reaction temperature.- Protect sensitive functional groups on the starting materials prior to the reaction.- Analyze the crude mixture by LC-MS to identify byproducts. |

| Difficulty in Purification | - Similar polarities of the desired product and byproducts.- Product "oiling out" instead of crystallizing. | - For isomeric mixtures, utilize column chromatography (silica gel) with a carefully optimized eluent system (e.g., a gradient of hexane/ethyl acetate).- HPLC can be an effective tool for separating closely related isomers.[5]- If the product oils out during recrystallization, try using a different solvent system or adding a small seed crystal to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also promote crystal formation. |

Conclusion

The Pellizzari reaction, despite its age, remains a highly relevant and practical method for the synthesis of 3,5-disubstituted 1,2,4-triazoles. Its operational simplicity and the ready availability of starting materials make it an attractive choice for both academic research and industrial drug discovery. By understanding the underlying mechanism and leveraging modern techniques such as microwave synthesis, chemists can efficiently generate libraries of these valuable heterocyclic compounds. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers seeking to employ this powerful reaction in their synthetic endeavors.

References

-

Grokipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]

- Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49.

- Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(9), 1-19.

- Asif, M. (2014). A brief study of various synthetic methods of triazoles derivatives and their biological potential. Moroccan Journal of Chemistry, 2(3), 136-164.

- Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B, 44B(10), 2107-2113.

-

PubChem. (n.d.). 3,5-Diphenyl-1H-1,2,4-triazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Organic Synthesis (MAOS) of 1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Heterocyclic Chemistry

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antifungal, anti-inflammatory, antiviral, and anticancer properties.[1][2] The synthesis of diverse libraries of these derivatives is therefore a critical task in drug discovery. Traditional synthetic methods, however, often involve long reaction times, harsh conditions, and low yields, creating a bottleneck in the development pipeline.[2]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[2][3] By utilizing microwave energy, MAOS dramatically accelerates reaction rates, often reducing multi-hour or even multi-day processes to mere minutes.[1][4] This guide provides a detailed exploration of the principles behind MAOS and delivers field-proven protocols for the efficient synthesis of 1,2,4-triazole derivatives, empowering researchers to rapidly generate novel molecular entities.

The Principle and Advantages of Microwave-Assisted Synthesis

Understanding the fundamental difference between microwave and conventional heating is key to harnessing its power. Conventional heating relies on conduction and convection, transferring thermal energy from an external source through the vessel walls to the solvent and finally to the reactants. This process is slow and creates significant temperature gradients.[5]

Microwave synthesis, conversely, employs dielectric heating.[6] The core mechanisms are:

-

Dipolar Polarization: Polar molecules within the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwave. This constant molecular motion generates friction, resulting in rapid and uniform heating throughout the bulk of the solution.[5][7][8]

-

Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field. The resulting collisions cause kinetic energy to be converted into heat, further contributing to the rapid temperature increase.[5][9]

This direct coupling of energy with the molecules results in an instantaneous and localized superheating effect that is not achievable with conventional methods.[5]

Caption: High-level overview of common MAOS pathways to 1,2,4-triazoles.

This guide will provide detailed protocols for both approaches, enabling the synthesis of a wide range of substituted 1,2,4-triazole derivatives.

Detailed Application Protocols

Protocol 1: Pellizzari-Type Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol describes the condensation of an aromatic hydrazide with a substituted nitrile, a variation of the classic Pellizzari reaction, which is highly efficient under microwave irradiation. The use of a base like potassium carbonate is crucial for facilitating the cyclization step. n-Butanol is an excellent solvent choice due to its high boiling point and good dielectric properties for microwave absorption.

Materials and Equipment:

-

Aromatic hydrazide (e.g., benzohydrazide)

-

Substituted nitrile (e.g., benzonitrile)

-

Potassium carbonate (K₂CO₃), anhydrous

-

n-Butanol

-

Ethanol (for recrystallization)

-

Monobasic microwave reactor

-

10-20 mL microwave reaction vessel with a magnetic stir bar

-

Standard laboratory glassware for work-up and purification

Step-by-Step Methodology:

Caption: Experimental workflow for the Pellizzari-type synthesis.

Expected Results and Data:

The microwave-assisted approach dramatically reduces reaction times compared to conventional heating methods, which can take many hours, while providing excellent yields.

| Entry | R¹ (from Hydrazide) | R² (from Nitrile) | Time (MW) | Yield (MW) | Time (Conventional) | Yield (Conventional) |

| 1 | Phenyl | Phenyl | 2 hours | ~85-90% | >12 hours | ~60-70% |

| 2 | 4-Chlorophenyl | Phenyl | 2 hours | ~88% | >12 hours | ~65% |

| 3 | Phenyl | 4-Methylphenyl | 2 hours | ~92% | >14 hours | ~70% |

| Note: Data is synthesized from typical results reported in the literature.[1] |

Protocol 2: Synthesis of 4-Amino-3,5-disubstituted-1,2,4-triazoles

This method demonstrates a rapid, one-pot synthesis that is highly effective under microwave irradiation, yielding 4-amino-1,2,4-triazoles in minutes. [1]This contrasts sharply with traditional reflux methods that require 10 hours or more. [1] Materials and Equipment:

-

Hydrazine hydrate

-

Appropriate dione or related precursor

-

Ethanol

-

Monobasic microwave reactor

-

10 mL microwave reaction vessel with a magnetic stir bar

Step-by-Step Methodology:

-

Reagent Preparation: In a 10 mL microwave reaction vessel, combine the starting dione (e.g., 1,3-diphenylpropane-1,3-dione for 3,5-diphenyl derivative) (1 mmol) and hydrazine hydrate (2 mmol).

-

Solvent Addition: Add 3-4 mL of ethanol as the reaction solvent.

-

Microwave Irradiation: Seal the vessel and irradiate using a microwave power of 250 W. Maintain the reaction for 8-9 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling the vessel to room temperature, pour the reaction mixture into ice-cold water.

-

Isolation and Purification: Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent like ethanol to yield the pure 4-amino-1,2,4-triazole derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Comparative Analysis:

| Parameter | Microwave-Assisted Method | Conventional Method |

| Time | 8-9 minutes | 10 hours |

| Power/Temp | 250 W | Reflux temperature |

| Yield | High (>90%) | Moderate to Good |

| Green Aspect | Significant energy saving | High energy consumption |

| Source: Data points derived from comparative studies in the literature.[1] |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Insufficient temperature/time; Poor microwave absorption by solvent. | Increase reaction temperature or time. Switch to a more polar solvent with a higher dielectric loss tangent (e.g., DMF, NMP, ethylene glycol). |

| Charring/Decomposition | Temperature too high; "Hotspot" formation. | Reduce microwave power or set a lower maximum temperature. Ensure efficient stirring to distribute heat evenly. |

| Pressure Fault | Volatile solvent used; Reaction generating gaseous byproducts. | Use a higher-boiling point solvent. Reduce the reaction scale or use a larger vessel to accommodate pressure buildup. |

| Formation of Side Products | Reaction time too long, allowing for subsequent reactions or degradation. | Optimize reaction time carefully using TLC monitoring. A shorter reaction time under microwave conditions is often sufficient. |

Conclusion

Microwave-Assisted Organic Synthesis is an indispensable tool for the modern medicinal chemist. [10]It provides a rapid, efficient, and environmentally conscious pathway for the synthesis of 1,2,4-triazole derivatives. [3][6]By dramatically shortening synthesis cycles from hours to minutes, MAOS enables a much higher throughput for the creation of compound libraries, accelerating the pace of drug discovery and development. [1]The protocols and principles outlined in this guide serve as a robust starting point for researchers looking to leverage this powerful technology in their own laboratories.

References

- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances.

- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023).

- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development (IJNRD).

- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2023).

- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing.

- Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. (2013).

- A review on methods of synthesis of 1,2,4-triazole deriv

- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020).

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI.

- Microwave-assisted heterocyclic synthesis. (2003).

- Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.

- Theory of Microwave Heating for Organic Synthesis.

- Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals. (2022). ACS Sustainable Chemistry & Engineering.

- Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.

- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

- A brief review: Microwave assisted organic reaction. Scholars Research Library.

- MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.

- PART - 1 INTRODUCTION.

Sources

- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ijnrd.org [ijnrd.org]

- 4. researchgate.net [researchgate.net]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 9. bspublications.net [bspublications.net]

- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Phenyl-Triazoles in Modern Antifungal Drug Discovery

Introduction: The Imperative for Novel Antifungal Agents

Invasive fungal infections (IFIs) represent a significant and growing threat to global public health, causing over 1.6 million deaths annually.[1] This mortality rate is comparable to that of tuberculosis and exceeds that of malaria.[1] The escalating incidence of IFIs is largely driven by the expanding population of immunocompromised individuals, including cancer patients undergoing chemotherapy, organ transplant recipients, and those with acquired immunodeficiency syndrome (AIDS).[2] The primary fungal pathogens of concern include species of Candida, Aspergillus, and Cryptococcus.[1]

The current arsenal of antifungal drugs is limited, and its efficacy is increasingly compromised by the emergence of drug-resistant strains.[2][3] Triazole antifungals, a class of azole compounds, are a cornerstone of clinical therapy for IFIs due to their broad spectrum, oral bioavailability, and favorable safety profile.[1][4] However, resistance to first-generation triazoles like fluconazole is now a widespread problem, necessitating the urgent development of new, more potent derivatives.[2][3][5] This guide provides a detailed overview of the application of phenyl-triazole compounds in antifungal drug discovery, from their fundamental mechanism of action to detailed protocols for their synthesis and evaluation.

The Phenyl-Triazole Scaffold: Mechanism of Action

The antifungal activity of phenyl-triazole compounds stems from their highly specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or cyp51A gene).[1][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity, integrity, and the function of membrane-bound proteins.[6]

The canonical structure of a phenyl-triazole antifungal features a 1,2,4-triazole ring and a halogenated phenyl group.[1][7] The mechanism involves the nitrogen atom at position 4 (N4) of the triazole ring, which binds to the heme iron atom within the active site of the CYP51 enzyme.[6][8] This coordination bond competitively inhibits the natural substrate, lanosterol, from binding. The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterol intermediates in the fungal cell membrane.[6] This disruption of membrane homeostasis ultimately results in the cessation of fungal growth (fungistatic effect) or cell death (fungicidal effect).[6]

The specificity of triazoles for the fungal CYP51 over its mammalian counterpart is a key factor in their therapeutic index.[6]

Caption: Mechanism of action of phenyl-triazole antifungals.

Synthetic Strategies for Novel Phenyl-Triazole Derivatives

The structural diversity of phenyl-triazole antifungals is achieved through the modification of the side chain attached to the core scaffold.[1] This allows for the optimization of antifungal potency, spectrum, and pharmacokinetic properties. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a prominent method for synthesizing novel 1,2,3-triazole derivatives, while other established methods are used for the clinically dominant 1,2,4-triazoles.[2][9]

A generalized synthetic workflow involves creating a key epoxide intermediate, which is then reacted with 1,2,4-triazole. The subsequent modification of the side chain allows for the creation of a library of diverse compounds.

Caption: Generalized workflow for synthesizing phenyl-triazole derivatives.

Application Protocols for Preclinical Evaluation

The evaluation of new phenyl-triazole candidates requires a systematic, multi-step approach involving in vitro and in vivo assays.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a fungus. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the gold standard.[10]

Objective: To quantify the antifungal potency of novel phenyl-triazole derivatives against a panel of pathogenic fungi.

Materials:

-

Test compounds (dissolved in DMSO, e.g., at 10 mg/mL).

-

96-well, flat-bottom microtiter plates.

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).

-

Spectrophotometer (plate reader) capable of reading absorbance at 630 nm.

-

Positive control antifungal (e.g., Fluconazole).

-

Sterile DMSO (vehicle control).

Step-by-Step Methodology:

-

Fungal Inoculum Preparation:

-

For yeasts (Candida, Cryptococcus), culture on Sabouraud Dextrose Agar for 24-48 hours. Adjust a suspension in sterile saline to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of 1-5 x 10³ CFU/mL in the wells.[1]

-

For molds (Aspergillus), culture on Potato Dextrose Agar until sporulation. Harvest conidia and adjust a suspension to achieve a final concentration of 0.5-5 x 10³ CFU/mL.[1]

-

-

Compound Dilution Series:

-

In a 96-well plate, add 100 µL of RPMI 1640 to wells 2 through 12.

-

In well 1, add 200 µL of the test compound at twice the highest desired final concentration.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no inoculum).

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL. The final concentration of DMSO should not exceed 1% v/v.

-

-

Incubation:

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the drug that causes a significant inhibition (typically ≥80%) of fungal growth compared to the drug-free growth control.[1] This can be determined visually or by reading the optical density (OD) at 630 nm.

-

Data Presentation: Antifungal Activity

Results from susceptibility testing are best summarized in a table for clear comparison of compound potencies.

| Compound ID | C. albicans MIC (µg/mL) | C. albicans (Flu-R) MIC (µg/mL) | C. neoformans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |

| P-Triazole-1 | 0.125 | 0.5 | 0.25 | 8.0 |

| P-Triazole-2 | 0.0625 | 0.125 | 0.125 | 4.0 |

| P-Triazole-3 | 2.0 | 8.0 | 4.0 | >64 |

| Fluconazole | 0.5 | 64 | 4.0 | >64 |

Flu-R: Fluconazole-Resistant Strain

Protocol 2: In Vivo Efficacy in a Murine Model of Systemic Candidiasis

An in vivo model is essential to assess the therapeutic potential of a lead compound in a whole-organism system, providing insights into its pharmacokinetics and efficacy.[11]

Objective: To evaluate the ability of a lead phenyl-triazole compound to reduce fungal burden and improve survival in mice systemically infected with Candida albicans.

Materials:

-

Immunocompetent mice (e.g., female BALB/c, 6-8 weeks old).

-

Candida albicans strain.

-

Lead compound formulated in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80 in saline).

-

Vehicle control.

-

Positive control (e.g., Fluconazole).

-

Sterile phosphate-buffered saline (PBS).

-

Equipment for tail vein injection and oral gavage.

Step-by-Step Methodology:

-

Acclimatization: House mice for at least one week before the experiment to acclimatize.

-

Infection:

-

Prepare a C. albicans suspension in sterile PBS.

-

Infect mice via lateral tail vein injection with a lethal or sub-lethal dose of the yeast (e.g., 1 x 10⁶ CFU/mouse).

-

-

Treatment:

-

Randomize mice into treatment groups (n=8-10 per group): Vehicle Control, Positive Control, and Test Compound (at various doses, e.g., 1, 5, 10 mg/kg).

-

Begin treatment 2-4 hours post-infection. Administer the compound daily (e.g., via oral gavage) for a defined period (e.g., 7 days).

-

-

Monitoring:

-

Monitor mice daily for clinical signs of illness (weight loss, lethargy, ruffled fur) and mortality for up to 21 days.

-

-

Endpoint Analysis (Fungal Burden):

-

On a predetermined day (e.g., day 4 post-infection), a subset of mice from each group is euthanized.

-

Aseptically harvest target organs (typically kidneys, as they are a primary site of colonization).

-

Homogenize the kidneys in sterile PBS.

-

Perform serial dilutions of the homogenate and plate on Sabouraud Dextrose Agar.

-

Incubate plates for 24-48 hours and count the colonies to determine the fungal burden (CFU/gram of tissue).

-

-

Data Analysis:

-

Survival data are typically analyzed using Kaplan-Meier survival curves and the log-rank test.

-

Fungal burden data are analyzed using non-parametric tests like the Mann-Whitney U test.

-

Caption: Experimental workflow for an in vivo murine candidiasis model.

Conclusion and Future Outlook

The phenyl-triazole scaffold remains one of the most important pharmacophores in the fight against invasive fungal infections.[7][12] The strategic design and synthesis of novel derivatives are critical for overcoming the challenge of antifungal resistance. By employing systematic evaluation protocols, researchers can identify new lead compounds with superior potency, a broader spectrum of activity, and efficacy against resistant pathogens. The methodologies outlined in this guide provide a robust framework for advancing promising phenyl-triazole candidates from the laboratory bench toward clinical development, addressing a critical unmet medical need.

References

-

Title: Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety Source: Molecules (Basel, Switzerland) via NIH URL: [Link]

-

Title: Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains Source: Molecules (Basel, Switzerland) via MDPI URL: [Link]

-

Title: Novel 1, 2, 4-Triazoles as Antifungal Agents Source: BioMed Research International via ResearchGate URL: [Link]

-

Title: Imidazole Source: Wikipedia URL: [Link]

-

Title: Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group Source: Medicinal Chemistry Research via ResearchGate URL: [Link]

-

Title: Fluconazole Product Information Source: Granules India URL: [Link]

-

Title: Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review Source: Frontiers in Microbiology via PubMed Central URL: [Link]

-

Title: Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations Source: Journal of Fungi (Basel, Switzerland) via PubMed Central URL: [Link]

-

Title: Novel 1, 2, 4-Triazoles as Antifungal Agents Source: BioMed Research International via PubMed Central URL: [Link]

-

Title: Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives Source: Organic & Biomolecular Chemistry via Royal Society of Chemistry Publishing URL: [Link]

-

Title: In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections Source: PLOS ONE URL: [Link]

-

Title: Triazole antifungals: A review Source: Drugs of Today via ResearchGate URL: [Link]

-

Title: Experimental and in-host evolution of triazole resistance in human pathogenic fungi Source: PLOS Pathogens URL: [Link]

-

Title: A Comprehensive review on 1, 2,4 Triazole Source: Journal of Advanced Scientific Research URL: [Link]

-

Title: Assessment of the In Vitro and In Vivo Antifungal Activity of NSC319726 against Candida auris Source: Microbiology Spectrum via ASM Journals URL: [Link]

-

Title: Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumigatus Source: Journal of Clinical Microbiology via ASM Journals URL: [Link]

-

Title: Screening for triazole resistance in clinically significant Aspergillus species; report from Pakistan Source: PLOS ONE via PubMed Central URL: [Link]

-

Title: Triazole resistance surveillance in Aspergillus fumigatus Source: Medical Mycology via Oxford Academic URL: [Link]

-

Title: Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations Source: Journal of Fungi via ResearchGate URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]